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Compound of Interest

Compound Name: Phenyl Salicylate

Cat. No.: B1677678

This guide provides a comprehensive comparison of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectra of synthesized phenyl salicylate against its precursors, salicylic
acid and phenol. It serves as a definitive resource for researchers, scientists, and drug
development professionals to validate the successful synthesis of this compound through
detailed spectral analysis and established experimental protocols.

Experimental Protocols
Synthesis of Phenyl Salicylate

Phenyl salicylate is synthesized via the esterification of salicylic acid with phenol. Acommon
laboratory-scale procedure is outlined below.

Materials:

Salicylic acid

Phenol

Phosphoryl chloride (POCIs) or concentrated sulfuric acid (H2SOa4) as a catalyst

Sodium bicarbonate (NaHCO3) solution

Anhydrous magnesium sulfate (MgSQOa)
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o Ethanol for recrystallization

» Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and filtration
apparatus

Procedure:
 In a round-bottom flask, combine equimolar amounts of salicylic acid and phenol.

e Slowly add a catalytic amount of phosphoryl chloride or concentrated sulfuric acid while
stirring.

o Attach a reflux condenser and heat the mixture gently using a heating mantle for
approximately one to two hours.

 After cooling to room temperature, neutralize the reaction mixture by carefully adding a
saturated sodium bicarbonate solution.

o Transfer the mixture to a separatory funnel. Extract the crude phenyl salicylate with a
suitable organic solvent, such as diethyl ether.

o Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.

« Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude
product.

o Purify the crude phenyl salicylate by recrystallization from ethanol to obtain a white
crystalline solid.

NMR Spectroscopic Analysis

Sample Preparation:

» Dissolve approximately 5-10 mg of the purified phenyl salicylate in about 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

¢ Transfer the solution to a standard 5 mm NMR tube.
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1H and 3C NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

e 1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-2 seconds.

e 13C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
A larger number of scans and a longer relaxation delay may be necessary compared to *H
NMR due to the lower natural abundance and longer relaxation times of the 13C nucleus. The
typical spectral width is 0-200 ppm.

o Reference: Tetramethylsilane (TMS) is used as an internal standard and its signal is set to
0.00 ppm.

Comparative NMR Data

The following tables summarize the *H and 3C NMR spectral data for phenyl salicylate and its
precursors, salicylic acid and phenol. This data is essential for confirming the identity and purity
of the synthesized product.

'H NMR Spectral Data
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Chemical Shift Lo . .
Compound Multiplicity Integration Assignment
(3) ppm
Phenyl Salicylate  ~10.5 Singlet 1H -OH
Doublet of Aromatic CH
~8.07 1H
doublets (ortho to C=0)
~7.50 Multiplet 2H Aromatic CH
~7.20-7.40 Multiplet 6H Aromatic CH
~6.96-7.03 Multiplet 2H Aromatic CH
Salicylic Acid ~11.0-13.0 Broad Singlet 1H -COOH
~10.0-11.0 Singlet 1H -OH
Doublet of Aromatic CH
~7.90 1H
doublets (ortho to COOH)
Triplet of Aromatic CH
~7.50 1H
doublets (para to OH)
Aromatic CH
~7.00 Doublet 1H
(ortho to OH)
) Aromatic CH
~6.90 Triplet 1H
(meta to OH)
) Aromatic CH
Phenol ~7.24 Triplet 2H
(meta to OH)[1]
_ Aromatic CH
~6.93 Triplet 1H
(para to OH)[1]
Aromatic CH
~6.85 Doublet 2H
(ortho to OH)
~4.5-7.5 Broad Singlet 1H -OH

13C NMR Spectral Data
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Compound Chemical Shift (6) ppm Assignment
Phenyl Salicylate ~169.0 C=0 (Ester)
~162.3 C-OH

~150.0 C-O (Ester)

~136.4 Aromatic CH

~130.0 Aromatic CH

~129.6 Aromatic CH

~126.0 Aromatic CH

~121.7 Aromatic CH

~119.4 Aromatic CH

~117.0 Aromatic C (ipso to C=0)

Salicylic Acid ~173.5 C=0 (Carboxylic Acid)[2]
~163.2 C-OH[2]

~136.6 Aromatic CH[2]

~131.5 Aromatic CH[2]

~120.0 Aromatic CH[2]

~118.1 Aromatic CHI[2]

~113.8 Aromatic C (ipso to COOH)[2]

Phenol ~155.0-158.0 C-OH[3]
~132.3 Aromatic CH (meta)[3]

~122.2 Aromatic CH (para)[3]

~117.0 Aromatic CH (ortho)[3]

Data Interpretation and Structure Validation
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The successful synthesis of phenyl salicylate is confirmed by comparing its NMR spectra with
those of the starting materials. The key spectral changes indicating the formation of the ester

are:

o Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the
carboxylic acid proton (-COOH) of salicylic acid, typically found between 11.0 and 13.0 ppm
in the *H NMR spectrum, is absent in the spectrum of phenyl salicylate.

o Formation of the Ester Linkage: In the 13C NMR spectrum, the signal for the carbonyl carbon
shifts from ~173.5 ppm (characteristic of a carboxylic acid in salicylic acid) to ~169.0 ppm,
which is typical for an ester carbonyl group.[2]

e Changes in Aromatic Signals: The chemical shifts and coupling patterns of the aromatic
protons and carbons in both the salicylate and phenyl rings are altered due to the formation
of the new ester bond, reflecting the change in their electronic environments. The spectrum
of phenyl salicylate shows a more complex set of signals in the aromatic region, consistent
with the presence of two distinct aromatic rings.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of phenyl salicylate to
its structural validation using NMR spectroscopy.
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Caption: Workflow of Phenyl Salicylate Synthesis and NMR Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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